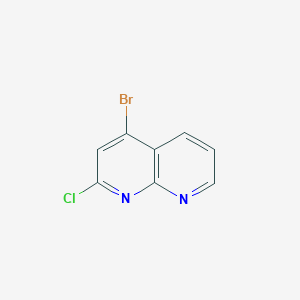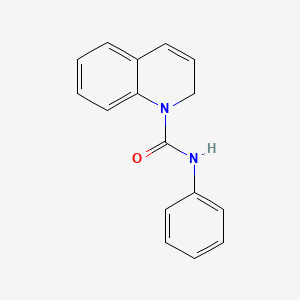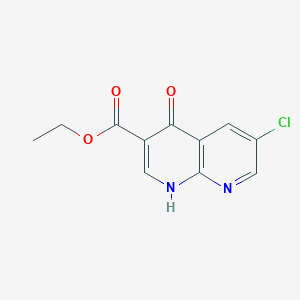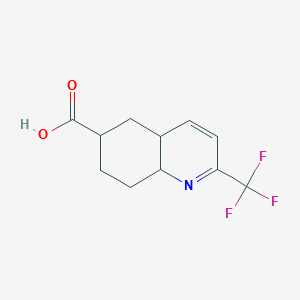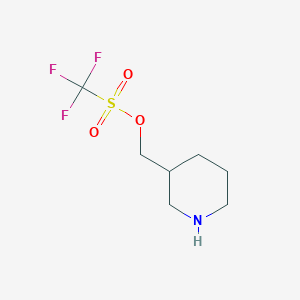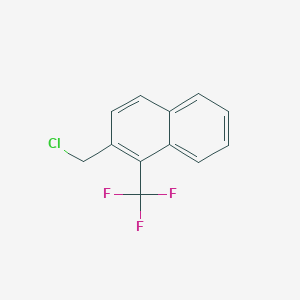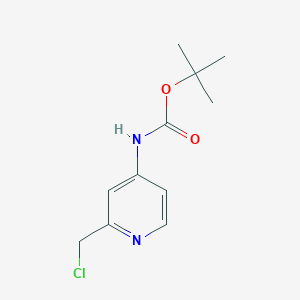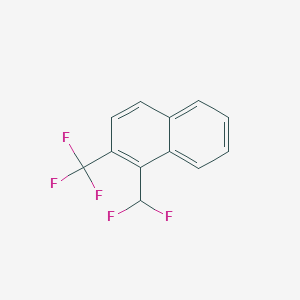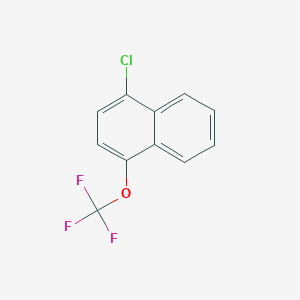
1-Chloro-4-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Chloro-4-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the reaction of 1-chloronaphthalene with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-Chloro-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(trifluoromethoxy)naphthalene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, it may disrupt cellular processes by interacting with enzymes or cellular membranes. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Bromo-4-(trifluoromethoxy)naphthalene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group in a different position on the naphthalene ring.
Propriétés
Formule moléculaire |
C11H6ClF3O |
|---|---|
Poids moléculaire |
246.61 g/mol |
Nom IUPAC |
1-chloro-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6ClF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
JMCSEJFUWYSCME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


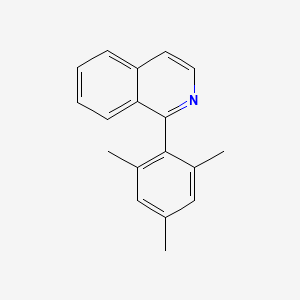

![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
